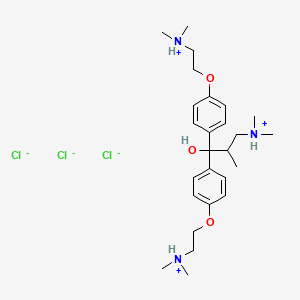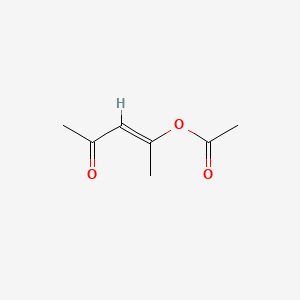
4-Oxo-pent-2-en-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-pent-2-en-2-yl acetate typically involves the reaction of acetic anhydride with 4-hydroxy-3-penten-2-one. The reaction is carried out under acidic conditions to facilitate the formation of the ester linkage. The general reaction scheme is as follows:
[ \text{4-Hydroxy-3-penten-2-one} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors may be employed to ensure consistent production rates and high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Oxo-pent-2-en-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetate group under basic conditions.
Major Products Formed
Oxidation: Formation of 4-oxo-pentanoic acid.
Reduction: Formation of 4-hydroxy-pent-2-en-2-yl acetate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Oxo-pent-2-en-2-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-Oxo-pent-2-en-2-yl acetate involves its interaction with various molecular targets, such as enzymes and receptors. The ketone and ester functional groups allow it to participate in hydrogen bonding and other interactions, which can modulate the activity of biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-3-penten-2-one: A precursor in the synthesis of 4-Oxo-pent-2-en-2-yl acetate.
3-Penten-2-one, 4-(acetyloxy)-: A structurally similar compound with different reactivity.
Acetic acid, 1-methyl-3-oxo-but-1-enyl ester: Another ester with similar functional groups.
Uniqueness
This compound is unique due to its combination of a conjugated ketone and ester functional group, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial settings.
Propiedades
Número CAS |
41002-50-0 |
|---|---|
Fórmula molecular |
C7H10O3 |
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
[(E)-4-oxopent-2-en-2-yl] acetate |
InChI |
InChI=1S/C7H10O3/c1-5(8)4-6(2)10-7(3)9/h4H,1-3H3/b6-4+ |
Clave InChI |
LBQVXEZJUOFPFA-GQCTYLIASA-N |
SMILES isomérico |
C/C(=C\C(=O)C)/OC(=O)C |
SMILES canónico |
CC(=CC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


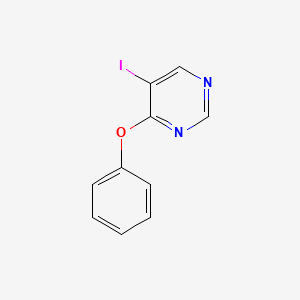
![9,10-Anthracenedione, 4,8-diamino-2-[4-(2-ethoxyethoxy)phenyl]-1,5-dihydroxy-](/img/structure/B13742377.png)
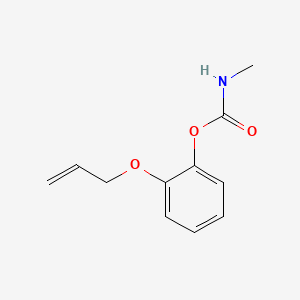
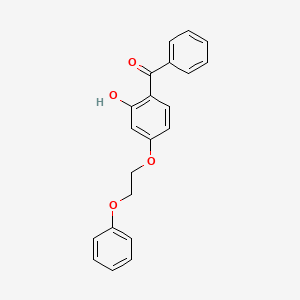
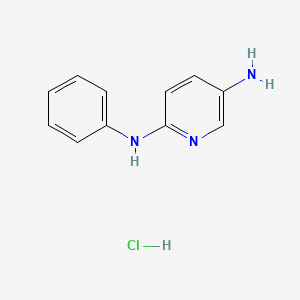

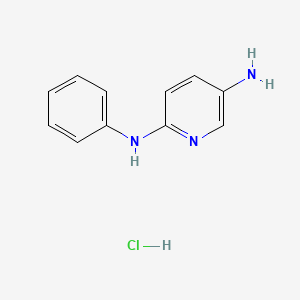
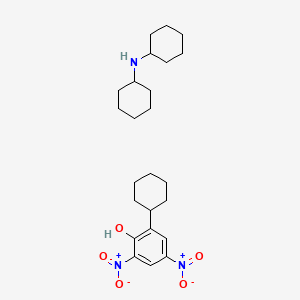
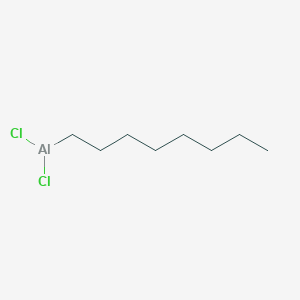
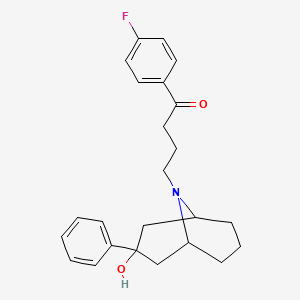
![Diethylgold bromide [Forbidden]](/img/structure/B13742450.png)

